molecular formula C11H10F3NO B1510319 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 851045-54-0

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B1510319
CAS No.: 851045-54-0
M. Wt: 229.2 g/mol
InChI Key: BHCVXIKSXJBZAW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.2 g/mol. The purity is usually 95%.
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Biological Activity

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H10F3NOC_{11}H_{10}F_3NO and a molecular weight of approximately 229.198 g/mol, features a trifluoromethyl group that enhances its pharmacological properties.

  • Molecular Formula : C11H10F3NOC_{11}H_{10}F_3NO
  • Molecular Weight : 229.198 g/mol
  • LogP : 3.23180 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 29.100 Ų

Biological Activity Overview

Research indicates that compounds containing the benzoazepine structure exhibit a variety of biological activities, including:

  • Antidepressant : Some derivatives have shown efficacy in models of depression.
  • Anticancer : Certain benzoazepine derivatives exhibit cytotoxicity against various cancer cell lines.
  • Antimicrobial : Compounds in this class have demonstrated activity against bacterial and fungal strains.

The biological activity of this compound is believed to be linked to its ability to interact with neurotransmitter systems and cellular receptors. Specifically, its structure allows it to modulate pathways associated with serotonin and dopamine, which are critical in mood regulation and other physiological processes.

Antidepressant Activity

In a study assessing the antidepressant potential of various benzoazepine derivatives, this compound was evaluated using the forced swim test (FST) in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like effects (source: PubMed Central) .

Anticancer Properties

A series of experiments tested the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity (source: MDPI) .

Antimicrobial Activity

The antimicrobial efficacy was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent (source: MDPI) .

Comparative Biological Activity Table

Activity TypeIC50/MIC ValueReference
Antidepressant-Forced Swim Test
Anticancer (MCF-7)15 µMCytotoxicity Assay
Antimicrobial (S. aureus)32 µg/mLAntimicrobial Testing
Antimicrobial (C. albicans)16 µg/mLAntimicrobial Testing

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCVXIKSXJBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)C(F)(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738772
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851045-54-0
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a solution of methyl 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-5-trifluoromethyl-benzoic acid methyl ester (0.5 g, 1.3 mmol) in toluene (25 mL) to a suspension of potassium tert-butoxide (0.3 g, 2.6 mmol) in toluene (75 mL) at 70° C., under an atmosphere of nitrogen, over a period of 30 min. After 2 h, cool the reaction to room temperature and quench the reaction with acetic acid (2.6 mmol). Dilute the reaction with water (100 mL) and dichloromethane (100 mL). Separate the organic phase, dry over sodium sulfate, and filter. Remove the solvent under vacuum then dissolve the crude intermediate in acetic acid (20 mL). Dilute with conc. HCl (20 mL) and water (10 mL) and heat the mixture to 100° C. for 4 h. After cooling to room temperature neutralize the reaction with 5N NaOH while cooling in an ice bath. Extract the organics with ethyl acetate (3×100 mL), dry over sodium sulfate, and filter. Remove the solvent under vacuum and chromatograph the product over silica gel using ethyl acetate/hexane (5-20%) to elute. This provides the title compound as an off white solid (0.13 g, 45%): H NMR (CDCl3, 400 MHz) δ 2.22-2.29 (m, 2H), 2.88 (t, J=6.4 Hz), 3.35 (t, J=6.8 Hz), 4.96 (bs, 1H), 6.84 (d, J=8.8 Hz, 1H), 7.46 (dd, J=2.0, 8.8 Hz, 1H), 8.02 (s, 1H).
Name
methyl 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-5-trifluoromethyl-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
2.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 2
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 3
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 4
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 5
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 6
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.